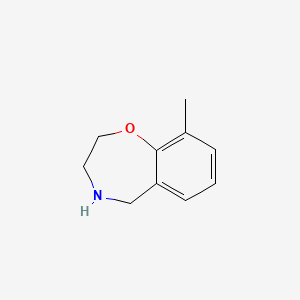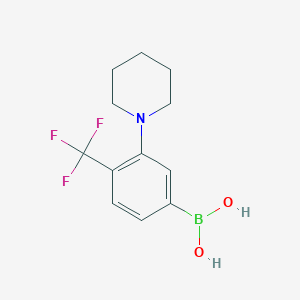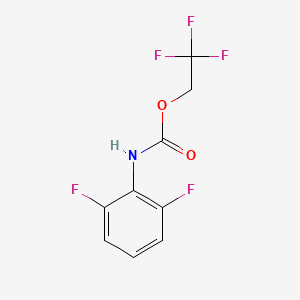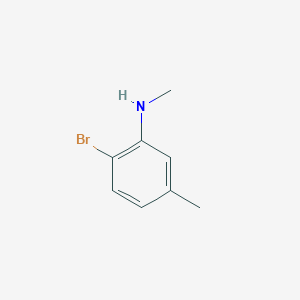![molecular formula C8H16N2O B12089905 5-[(Propylamino)methyl]pyrrolidin-2-one](/img/structure/B12089905.png)
5-[(Propylamino)methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Propylamino)methyl]pyrrolidin-2-one is an organic compound characterized by a pyrrolidinone ring substituted with a propylamino group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Propylamino)methyl]pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolidin-2-one and propylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidinone, making it more nucleophilic.
Reaction: The deprotonated pyrrolidinone reacts with propylamine under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[(Propylamino)methyl]pyrrolidin-2-one is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring amines and amides.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Industry
Industrially, this compound can be used in the production of polymers and as a precursor for various chemical products. Its stability and reactivity make it suitable for large-scale chemical manufacturing.
Mechanism of Action
The mechanism by which 5-[(Propylamino)methyl]pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The propylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The pyrrolidinone ring provides a rigid scaffold that can fit into binding pockets of proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Isopropylamino)methyl]pyrrolidin-2-one
- 5-[(Butylamino)methyl]pyrrolidin-2-one
- 5-[(Methylamino)methyl]pyrrolidin-2-one
Comparison
Compared to its analogs, 5-[(Propylamino)methyl]pyrrolidin-2-one offers a unique balance of hydrophobic and hydrophilic properties due to the propyl group. This can influence its solubility and interaction with biological membranes, making it distinct in terms of pharmacokinetics and bioavailability.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
5-(propylaminomethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-2-5-9-6-7-3-4-8(11)10-7/h7,9H,2-6H2,1H3,(H,10,11) |
InChI Key |
CQVZSKCGYBQSJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1CCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3-Fluoro-4-methylphenyl)methyl]hydrazine](/img/structure/B12089841.png)
![3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089849.png)

![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate](/img/structure/B12089871.png)


![1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12089895.png)





